(S)-1-(3-chlorophenyl)ethanamine
Overview
Description
“(S)-1-(3-chlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H10ClN . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(S)-1-(3-chlorophenyl)ethanamine” consists of a two-carbon chain (ethanamine) with a chlorine-substituted phenyl group attached to one carbon and a hydrogen atom attached to the nitrogen .Physical And Chemical Properties Analysis
“(S)-1-(3-chlorophenyl)ethanamine” is a solid at room temperature. It has a molecular weight of 192.08 g/mol .Scientific Research Applications
Pharmaceuticals
“(S)-1-(3-chlorophenyl)ethanamine” could be used in the production of pharmaceuticals . The compound’s properties might make it suitable for creating various drugs, although the specific applications in this field would depend on further research and development.
Agrochemicals
The compound could also be used in the production of agrochemicals . These are chemicals used in agriculture, such as pesticides and fertilizers. The specific applications in this field would also depend on further research and development.
Coatings
Another potential application for “(S)-1-(3-chlorophenyl)ethanamine” is in the production of coatings . These could include various types of industrial coatings, although the specific applications would depend on the properties of the compound and the requirements of the coating.
Adhesives
The compound could potentially be used in the production of adhesives . This could include various types of industrial adhesives, although the specific applications would depend on the properties of the compound and the requirements of the adhesive.
Chemical Synthesis
“(S)-1-(3-chlorophenyl)ethanamine” could be used in chemical synthesis . This could include the synthesis of other chemical compounds, although the specific applications would depend on the properties of the compound and the requirements of the synthesis process.
Research and Development
Finally, “(S)-1-(3-chlorophenyl)ethanamine” could be used in research and development . This could include various types of scientific research, as well as the development of new products and technologies. The specific applications in this field would depend on the properties of the compound and the requirements of the research or development project.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of chlorophenol , which is known to have broad-spectrum antimicrobial properties and is used to control bacteria, fungi, insects, and weeds . .
Mode of Action
Given its structural similarity to chlorophenol, it may share some of its antimicrobial properties . .
Biochemical Pathways
Chlorophenols, which are structurally similar, are known to interfere with various biochemical pathways in microorganisms, leading to their antimicrobial effects . .
Result of Action
As mentioned earlier, it may share some of the antimicrobial properties of chlorophenols . .
properties
IUPAC Name |
(1S)-1-(3-chlorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYVZASLGNODG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368841 | |
Record name | (S)-1-(3-chlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68297-62-1 | |
Record name | (S)-1-(3-chlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Chloro-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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